N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide
Description
N'~1~-[(E)-(4-Chlorophenyl)methylidene]-N'~7~-[(Z)-(4-Chlorophenyl)methylidene]heptanedihydrazide is a bis-hydrazide derivative featuring a seven-carbon (heptane) backbone with two 4-chlorophenyl groups in distinct stereochemical configurations (E and Z). This compound belongs to the Schiff base family, characterized by the presence of azomethine (–N=CH–) linkages.
Properties
Molecular Formula |
C21H22Cl2N4O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C21H22Cl2N4O2/c22-18-10-6-16(7-11-18)14-24-26-20(28)4-2-1-3-5-21(29)27-25-15-17-8-12-19(23)13-9-17/h6-15H,1-5H2,(H,26,28)(H,27,29)/b24-14-,25-15+ |
InChI Key |
GKKOQSVFVFQABH-WJVNUPORSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and heptanedihydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone derivatives with different functional groups.
Scientific Research Applications
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological applications, including anti-inflammatory and anti-fungal activities.
Coordination Chemistry: It forms stable complexes with transition metal ions, making it useful in the study of bioinorganic chemistry.
Material Science: The compound’s ability to form self-assembled monolayers on surfaces is explored for applications in sensors and electronic devices.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Carbothioic Dihydrazides
- N,N-bis[(E)-(4-Chlorophenyl)methylidene]carbothioic dihydrazide (MW: 351.25 a.m.u., ): Replaces the heptane chain with a thiocarbohydrazide core (–NH–NH–C=S–). Biological activity likely modulated by sulfur’s electronegativity and reduced steric bulk compared to the heptane backbone.
Pyridine-4-Carbohydrazides
- N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e, ):
- Substitutes the heptane chain with a pyridine ring.
- Lacks antimicrobial activity against Mycobacterium tuberculosis H37Rv, suggesting the heptane chain or stereochemistry may be critical for target engagement.
Purine-Based Hydrazides
Stereochemical and Conformational Analysis
- Single vs. Dual Configuration : Most analogs (e.g., ) feature a single (E) configuration. The target compound’s E/Z isomerism may enable dual binding modes or altered pharmacokinetics.
- Crystallographic Data : The Schiff base in crystallizes as a hydrate with two independent molecules, highlighting the role of solid-state packing in bioavailability. The heptane chain’s flexibility may reduce crystallinity compared to rigid heterocycles .
Molecular Weight and Physicochemical Properties
- Higher MW Compounds : May exhibit prolonged half-lives but poorer absorption.
- Thermal Stability : Analogs like TH4–TH9 (–8) show high melting points (215–242°C), suggesting the target compound is likely a stable solid.
Biological Activity
N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with heptanedihydrazide under reflux conditions in a suitable solvent such as ethanol or methanol. This method promotes the formation of imine bonds, yielding the desired product. The reaction can be summarized as follows:
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl groups demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be quantified using Minimum Inhibitory Concentration (MIC) values.
| Compound Name | MIC against S. typhi (µg/mL) | MIC against B. subtilis (µg/mL) |
|---|---|---|
| Compound A | 10 | 15 |
| Compound B | 5 | 10 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, its activity against acetylcholinesterase (AChE) and urease has been noted. Enzyme inhibition assays revealed that certain derivatives achieved IC50 values significantly lower than standard inhibitors, indicating a strong potential for therapeutic applications in neurodegenerative diseases and urea cycle disorders .
| Enzyme | Inhibitor IC50 (µM) | Standard IC50 (µM) |
|---|---|---|
| AChE | 2.14 | 21.25 |
| Urease | 0.63 | 25.00 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that the compound binds to active sites on enzymes or receptors, inhibiting their function and thus exerting its biological effects. The presence of chlorophenyl groups enhances lipophilicity, facilitating cellular uptake and interaction with biological membranes.
Case Studies
Several case studies have highlighted the efficacy of hydrazone derivatives in clinical settings:
- Study on Anticancer Properties : A recent investigation into hydrazone derivatives indicated promising results in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer models. The study reported a dose-dependent reduction in cell viability with increasing concentrations of the compound .
- Neuroprotective Effects : Research examining the neuroprotective properties of similar compounds revealed significant improvements in cognitive function in animal models of Alzheimer's disease when treated with hydrazone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
